![molecular formula C17H25NO5 B13890674 Ethyl 2-[3,5-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]acetate](/img/structure/B13890674.png)
Ethyl 2-[3,5-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[3,5-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]acetate is an organic compound with a complex structure It is characterized by the presence of an ethyl ester group, a dimethyl-substituted phenoxy group, and a tert-butoxycarbonyl (Boc) protected amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[3,5-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]acetate typically involves multiple steps:
Formation of the Phenoxy Intermediate: The starting material, 3,5-dimethyl-4-hydroxybenzoic acid, is reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to form the ethyl ester of the phenoxyacetic acid.
Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine to form the Boc-protected amine.
Coupling Reaction: The Boc-protected amine is then coupled with the phenoxyacetic acid ester using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-[3,5-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Deprotection: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Substitution Reactions: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used for hydrolysis.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Formation of 3,5-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxyacetic acid.
Deprotection: Formation of 3,5-dimethyl-4-amino-phenoxyacetic acid.
Substitution: Formation of various substituted phenoxyacetic acid derivatives.
Applications De Recherche Scientifique
Ethyl 2-[3,5-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 2-[3,5-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The Boc-protected amine group can be deprotected to reveal a free amine, which can then participate in various biochemical reactions.
Comparaison Avec Des Composés Similaires
Ethyl 2-[3,5-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]acetate can be compared with similar compounds such as:
Ethyl 2-[4-aminophenoxy]acetate: Lacks the Boc protection and dimethyl substitution.
Ethyl 2-[3,5-dimethyl-4-hydroxyphenoxy]acetate: Lacks the Boc-protected amine group.
Ethyl 2-[3,5-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]propanoate: Has a propanoate ester instead of an acetate ester.
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties.
Propriétés
Formule moléculaire |
C17H25NO5 |
|---|---|
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
ethyl 2-[3,5-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]acetate |
InChI |
InChI=1S/C17H25NO5/c1-7-21-14(19)10-22-13-8-11(2)15(12(3)9-13)18-16(20)23-17(4,5)6/h8-9H,7,10H2,1-6H3,(H,18,20) |
Clé InChI |
IEICCIACUWCFQR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)COC1=CC(=C(C(=C1)C)NC(=O)OC(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


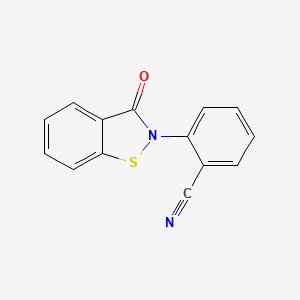
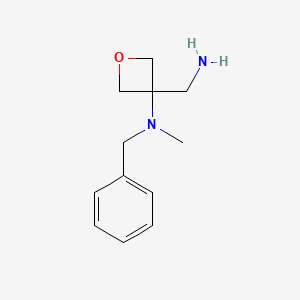
![N-[4-(4-methoxyanilino)phenyl]furan-2-carboxamide](/img/structure/B13890625.png)

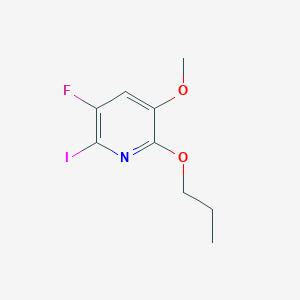
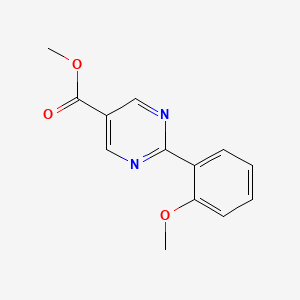



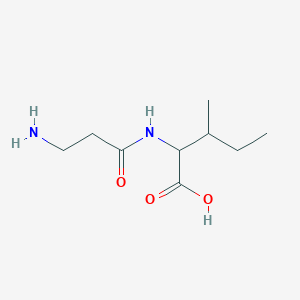
![Ethyl 4-[(6-methoxypyridin-3-yl)methyl]quinoline-2-carboxylate](/img/structure/B13890692.png)
![(3aR,7aR)-1,3-Bis(2-isopropylphenyl)-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazol-3-ium tetrafluoroborate](/img/structure/B13890696.png)
![Imidazo[1,2-a]quinoxaline-8-carbaldehyde](/img/structure/B13890699.png)
![6-[1-[Tert-butyl(dimethyl)silyl]oxypropyl]oxan-3-ol](/img/structure/B13890700.png)
